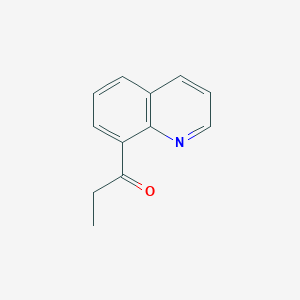

1-(Quinolin-8-yl)propan-1-one

Description

Contextualizing Quinoline-Derived Compounds in Modern Chemical Research

Quinoline (B57606), a heterocyclic aromatic compound with the molecular formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.netresearchgate.net First isolated from coal tar in 1834, this structural motif is found in numerous natural products, particularly alkaloids, and has become a cornerstone in medicinal chemistry and materials science. researchgate.netrsc.org The quinoline scaffold is considered a "privileged structure" because its derivatives are known to interact with a wide array of biological targets, exhibiting a remarkable spectrum of pharmacological activities. nih.govorientjchem.orgnih.govnih.gov

The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to design and synthesize novel compounds with tailored properties. orientjchem.orgnih.gov Consequently, quinoline derivatives have been successfully developed into drugs with diverse therapeutic applications. rsc.org These include antimalarial agents like quinine (B1679958) and chloroquine, antibacterial drugs such as ciprofloxacin, and anticancer treatments like topotecan (B1662842) and camptothecin (B557342). rsc.org The ongoing research into quinoline-based compounds is driven by the need to address challenges like drug resistance in bacteria and to discover new treatments for a variety of conditions, including viral infections, parasitic diseases, and neurodegenerative disorders like Alzheimer's disease. rsc.orgnih.govnih.gov

Beyond medicine, quinoline derivatives are utilized in various industrial and technological applications, including the manufacturing of dyes, catalysts, and smart materials. mdpi.com Their unique electronic and photophysical properties make them valuable components in the development of functional materials and electronics. mdpi.com The continuous exploration of new synthetic methodologies, such as the Skraup, Friedländer, and Doebner–von Miller syntheses, further expands the chemical space available for creating innovative quinoline-based molecules. acs.orgnih.gov This sustained interest underscores the role of the quinoline scaffold as a perpetual and multipurpose foundation in modern chemical research. researchgate.net

Rationale for Focused Investigation on 1-(Quinolin-8-yl)propan-1-one

The specific focus on 1-(Quinolin-8-yl)propan-1-one stems from its utility as a versatile building block in synthetic organic chemistry. This compound serves as a key starting material in chelation-assisted, catalyst-driven reactions. For instance, it has been employed in rhodium-catalyzed carbon-carbon bond cleavage reactions to synthesize a variety of substituted 3-phenyl-1-(quinolin-8-yl)propan-1-ones. acs.org In these transformations, the quinolin-8-yl group acts as a directing group, facilitating the selective cleavage and formation of new bonds at the ethyl ketone moiety. acs.org

The academic interest in 1-(Quinolin-8-yl)propan-1-one is also informed by the significant biological activities observed in structurally related compounds. Derivatives of quinolin-4-yl-propan-1-one, synthesized from the natural alkaloid cinchonine, have been investigated for their potential as spermicidal and microbicidal agents. nih.gov Similarly, extensive research on compounds like 1-(4-phenylquinolin-2-yl)propan-1-one, including detailed analysis of its crystal structure and chemical reactivity through spectroscopic and computational methods, highlights the scientific community's efforts to understand the structure-activity relationships within this class of molecules. acs.orgnih.gov

The study of 1-(Quinolin-8-yl)propan-1-one and its derivatives contributes to the broader understanding of how modifications to the quinoline core and its side chains influence chemical reactivity and potential applications. Investigations into its synthesis and reactions provide valuable insights for developing novel compounds with potential therapeutic or material science applications. ontosight.ainih.gov

Compound Data

Below are the key identifiers for 1-(Quinolin-8-yl)propan-1-one.

| Property | Value |

| IUPAC Name | 1-(Quinolin-8-yl)propan-1-one |

| CAS Number | 90029-06-4 bldpharm.com |

| Molecular Formula | C₁₂H₁₁NO bldpharm.com |

| MDL Number | MFCD10699226 bldpharm.com |

Properties

IUPAC Name |

1-quinolin-8-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-11(14)10-7-3-5-9-6-4-8-13-12(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVMDHNJDOULLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717054 | |

| Record name | 1-(Quinolin-8-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90029-06-4 | |

| Record name | 1-(Quinolin-8-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Quinoline (B57606) Ring Systems and Their Relevance to 1-(Quinolin-8-yl)propan-1-one

The construction of the core quinoline ring is a prerequisite for the synthesis of 1-(Quinolin-8-yl)propan-1-one. Several named reactions, developed since the 19th century, provide versatile routes to this scaffold from simple acyclic or aromatic precursors. nih.govwikipedia.org These methods, while not directly yielding the final target compound, are fundamental for creating the necessary substituted quinoline intermediates.

The Friedländer synthesis is a widely utilized and straightforward method for obtaining quinoline derivatives. nih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound that possesses an active α-methylene group. alfa-chemistry.comwikipedia.orgorganicreactions.org This process can be catalyzed by either acids or bases. alfa-chemistry.comorganicreactions.org The mechanism proceeds through an initial aldol (B89426) condensation, followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org

To be relevant for the synthesis of an 8-acyl quinoline like 1-(Quinolin-8-yl)propan-1-one, the Friedländer approach would necessitate starting with a pre-functionalized 2-aminoaryl ketone. For instance, a suitably protected 2-amino-3-acyl-benzaldehyde or benzophenone (B1666685) could be reacted with a compound like propionaldehyde (B47417) or a related carbonyl species. The versatility of the Friedländer synthesis allows for the preparation of a wide array of polysubstituted quinolines, making it a cornerstone in heterocyclic chemistry. nih.gov Modern variations have focused on improving reaction conditions, employing catalysts like gold, p-toluenesulfonic acid, and iodine, and even developing solvent-free protocols. alfa-chemistry.comjk-sci.com

Several other classical methods provide access to the quinoline core. wikipedia.org While these are generally used to produce different substitution patterns than the Friedländer synthesis, they are integral to the broader field of quinoline chemistry.

Skraup Synthesis : This is one of the oldest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.comwikipedia.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. iipseries.orgpharmaguideline.com The Skraup synthesis typically produces quinolines that are unsubstituted in the heterocyclic ring. organicreactions.org

Doebner–von Miller Reaction : This reaction is a modification of the Skraup synthesis and is considered more versatile. wikipedia.org It utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. nih.govwikipedia.org This approach allows for the synthesis of quinolines with substituents on the heterocyclic ring. iipseries.org The reaction mechanism is believed to involve a 1,4-conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. acs.org

Pfitzinger Reaction : The Pfitzinger synthesis provides a route to quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net It involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgijsr.net The base hydrolyzes the isatin to form an intermediate keto-acid, which then condenses with the carbonyl compound and cyclizes to yield the quinoline derivative. wikipedia.org The resulting carboxylic acid group can later be removed if desired. pharmaguideline.com

| Reaction Name | Key Reactants | Typical Product | Catalyst/Conditions |

| Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl | Polysubstituted quinolines | Acid or Base |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing Agent | Unsubstituted quinolines | H₂SO₄ |

| Doebner–von Miller Reaction | Aniline + α,β-Unsaturated carbonyl | Substituted quinolines | Acid (e.g., HCl) |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids | Base (e.g., KOH) |

Targeted Synthesis of 1-(Quinolin-8-yl)propan-1-one and its Structural Analogues

Directly synthesizing 1-(Quinolin-8-yl)propan-1-one involves either building the quinoline ring with the propanoyl group already in place or, more commonly, attaching the propanoyl group to a pre-formed quinoline ring.

The introduction of a carbonyl group at the C8 position of quinoline is a key synthetic step. This can be achieved through various acylation methods. While direct Friedel-Crafts acylation of quinoline is challenging due to the deactivating effect of the nitrogen atom and its coordination with Lewis acids, modifications and alternative strategies exist. One common approach involves the use of organometallic reagents. For example, 8-lithioquinoline, generated by direct lithiation or halogen-metal exchange of 8-bromoquinoline, can react with a suitable acylating agent like propanoyl chloride or propanoic anhydride (B1165640) to yield 1-(Quinolin-8-yl)propan-1-one.

Another powerful strategy for synthesizing quinoline ketones is the Friedländer reaction, which builds the quinoline ring and incorporates the ketone in one sequence. For example, the synthesis of the structural analogue 1-(4-phenylquinolin-2-yl)propan-1-one was achieved by reacting 2-aminobenzophenone (B122507) with pentan-2,3-dione. nih.govacs.org This demonstrates the principle of condensing a 2-aminoaryl ketone with a dicarbonyl compound to directly generate a quinoline ketone. nih.gov Applying this logic to the target molecule would require a starting material like 2-amino-3-propanoyl-benzaldehyde, which is often less accessible than quinoline itself.

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. academie-sciences.fr Solvent-free reactions and the use of reusable catalysts are central to this "green chemistry" approach. academie-sciences.frresearchgate.net

The Friedländer synthesis of quinoline ketones has been successfully adapted to solvent-free conditions. For instance, the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one was performed by heating 2-aminobenzophenone and pentan-2,3-dione with polyphosphoric acid (PPA) as a catalyst at 90°C without any solvent, achieving a high yield. nih.govacs.org Similarly, ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, have been employed as efficient and recyclable catalysts for the Friedländer annulation under solvent-free conditions. academie-sciences.fr Other catalytic systems for quinoline synthesis include the use of cobalt, copper, and iron salts, which can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. acs.orgnih.govorganic-chemistry.orgmdpi.com These methods often proceed under mild conditions and offer an environmentally friendly alternative to classical syntheses. acs.orgorganic-chemistry.org

| Catalyst/Condition | Reactants | Product Type | Advantages |

| Polyphosphoric Acid (PPA) | 2-Aminobenzophenone + Pentan-2,3-dione | Quinoline Ketone | Solvent-free, high yield nih.govacs.org |

| Ionic Liquid (DSIMHS) | o-Aminoaryl ketone + α-Methylene carbonyl | Quinoline Derivatives | Solvent-free, reusable catalyst academie-sciences.fr |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohol + Ketone | Substituted Quinolines | Ligand-free, mild conditions acs.orgmdpi.com |

| Cu Catalysis | 2-Aminobenzyl alcohol + Ketone | Substituted Quinolines | Low catalyst loading, mild conditions nih.gov |

Advanced Chemical Transformations and Functionalization Strategies

Once synthesized, 1-(Quinolin-8-yl)propan-1-one can serve as a versatile intermediate for further chemical modifications. The quinoline ring is susceptible to C-H activation, allowing for the introduction of new functional groups at various positions. rsc.orgrsc.orgacs.org The 8-aminoquinoline (B160924) moiety, a structural relative of the target compound, is a well-known directing group in transition metal-catalyzed C-H functionalization, guiding reactions to specific sites on other parts of a molecule. nih.gov

The C8 position of the quinoline ring itself can be a target for functionalization. For example, rhodium-catalyzed C-8 alkylation and allylation of quinoline N-oxides have been reported, demonstrating the feasibility of modifying this position. rsc.org While the existing propanoyl group would influence the reactivity, such strategies could be adapted to introduce further complexity.

The carbonyl group and the adjacent methylene (B1212753) group of the propanoyl side chain also offer sites for chemical transformation. The ketone can undergo reduction to an alcohol, reductive amination to an amine, or serve as a handle for forming new carbon-carbon bonds via reactions like the aldol condensation or Wittig reaction. The α-protons on the methylene group are acidic and can be removed by a base, allowing for alkylation or other functionalization at this position. These transformations enable the conversion of 1-(Quinolin-8-yl)propan-1-one into a diverse library of more complex molecules. rsc.org

Directed Carbon–Carbon Bond Cleavage and Homologation Reactions

The 8-acylquinoline moiety, as present in 1-(Quinolin-8-yl)propan-1-one, serves as a highly effective directing group in transition metal-catalyzed reactions, particularly for the activation and cleavage of otherwise inert carbon-carbon sigma bonds. nih.gov This strategy has been pivotal in developing novel synthetic transformations.

Research has demonstrated that 8-acylquinolines can facilitate C–C bond activation through the formation of stable rhodium metallacycle intermediates. nih.gov This process allows for a variety of subsequent transformations, including carboacylation reactions, which result in the formation of valuable products, often containing all-carbon quaternary centers. The kinetic profile of these reactions is notably dependent on the specific substrate. nih.gov The directing ability of the quinoline's nitrogen and the carbonyl oxygen atom holds the rhodium catalyst in close proximity to the C-C bond of the acyl group, enabling its cleavage.

While the primary focus has often been on the cleavage of C-C bonds within the acyl group, this methodology opens pathways for homologation reactions, where the carbon chain is extended. By intercepting the metallacycle intermediate with different coupling partners, it is possible to construct more complex molecular architectures. Another related strategy involves the copper-catalyzed C-C bond cleavage of amides fused to 8-aminoquinoline, which, while using a different directing group, highlights the utility of the quinoline scaffold in controlling C-C bond functionalization through radical processes. rsc.org

Table 1: Overview of C-C Bond Activation using 8-Acylquinolines

| Catalyst System | Directing Group | Key Transformation | Intermediate | Ref. |

|---|---|---|---|---|

| Rhodium(I) Complexes | 8-Acylquinoline | Carboacylation | Rhodacycle | nih.gov |

Regioselective C-H Functionalization on Quinoline Scaffolds

The quinoline nucleus is a privileged scaffold in numerous natural products and pharmaceuticals, making the development of methods for its selective functionalization a key area of research. nih.govmdpi.com Transition metal-catalyzed C-H activation is a powerful strategy for the direct introduction of functional groups onto the quinoline ring, offering an atom- and step-economical alternative to traditional synthetic methods. nih.govrsc.org

The inherent electronic properties of the quinoline ring and the presence of the basic nitrogen atom allow for regioselective functionalization. The nitrogen atom can act as a native directing group, coordinating to a metal center and directing C-H activation to the adjacent C8 position. acs.org This is a common strategy for the synthesis of 8-substituted quinolines like 1-(Quinolin-8-yl)propan-1-one itself.

Furthermore, the quinoline N-oxide motif is widely employed to selectively direct functionalization to the C8 position. researchgate.netresearchgate.net The N-oxide group can be easily introduced and later removed, serving as a traceless directing group. Rhodium(III) catalysis, in particular, has been extensively used for the C-H alkylation of quinoline N-oxides at the C8 position using olefins as the alkyl source. researchgate.net This highlights the versatility of C-H activation in creating diverse quinoline derivatives. The functionalization can introduce a wide array of groups, including alkyl, aryl, and heteroaryl moieties, at specific positions on the quinoline core. nih.gov

Table 2: Examples of Regioselective C-H Functionalization of Quinolines

| Position | Catalyst | Directing Group | Reaction Type | Ref. |

|---|---|---|---|---|

| C8 | Rhodium(III) | N-Oxide | Alkylation with Olefins | researchgate.net |

| C8 | Palladium | N-Aryl/N-Acyl | C-H Activation | dntb.gov.ua |

Derivatization via Carbonyl Reactivity (e.g., Aza-Michael Addition)

The propanone side chain of 1-(Quinolin-8-yl)propan-1-one offers a reactive handle for a variety of chemical modifications through its carbonyl group. Standard carbonyl chemistry can be employed to synthesize a diverse range of derivatives.

One important transformation is the conversion of the ketone into an α,β-unsaturated carbonyl compound, also known as a Michael acceptor. This can be achieved, for example, through an aldol condensation with an appropriate aldehyde, followed by dehydration. The resulting enone derivative of the quinoline is a valuable intermediate for conjugate addition reactions.

The aza-Michael addition, the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for forming carbon-nitrogen bonds. researchgate.netfrontiersin.org Amines can act as Michael donors and add to the enone derived from 1-(Quinolin-8-yl)propan-1-one. youtube.com This reaction is a cornerstone of modern synthetic organic chemistry and can be catalyzed by various systems, including organocatalysts, Lewis acids, and Brønsted acids. researchgate.netwikipedia.org This cascade sequence—aldol condensation to an enone followed by aza-Michael addition—provides a straightforward route to β-amino ketone derivatives of the quinoline scaffold, which are valuable building blocks in medicinal chemistry.

A related synthetic strategy involves the one-pot Meyer–Schuster rearrangement of oxindole-derived propargyl alcohols to generate α,β-unsaturated enones, which then undergo an anti-Michael addition with 2-methyl azaarenes like quinaldine (B1664567) to furnish complex quinolinyl-propanone structures. acs.org This underscores the utility of Michael-type reactions in the synthesis and derivatization of quinoline-containing compounds.

Table 3: Potential Aza-Michael Addition Pathway

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Aldol Condensation | 1-(Quinolin-8-yl)propan-1-one + Aldehyde (R-CHO) | α,β-Unsaturated Ketone |

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental results for the advanced structural characterization of 1-(Quinolin-8-yl)propan-1-one are not available in publicly accessible databases and research articles. Specifically, there is a lack of published data for single-crystal X-ray diffraction, as well as assigned ¹H NMR, ¹³C NMR, and FT-IR spectra for this specific compound.

The strict requirement to focus solely on "1-(Quinolin-8-yl)propan-1-one" and to provide thorough, scientifically accurate data for each specified subsection cannot be met without these foundational experimental results. Generating content for the requested outline would require speculation or the use of data from related but distinct molecules, which would violate the explicit instructions of the prompt.

Therefore, this article cannot be generated at this time due to the absence of the necessary primary scientific data.

Computational Chemistry and Theoretical Investigations of 1 Quinolin 8 Yl Propan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules. scirp.orgnih.gov This method is favored for its balance of accuracy and computational efficiency. For quinoline (B57606) derivatives, calculations are typically performed using hybrid functionals like B3LYP, often paired with a basis set such as 6-311G(d,p) or 6-311++G(d,p), to provide reliable predictions of molecular properties in both gas and solvent phases. scirp.orgnih.govrsc.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. DFT calculations achieve this by finding the structure with the minimum energy on the potential energy surface. nih.gov Key geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles are calculated. For 1-(Quinolin-8-yl)propan-1-one, the geometry would reveal the planarity of the quinoline ring system and the spatial orientation of the propanone side chain relative to the ring.

Conformational analysis is particularly important for molecules with flexible single bonds, like the C-C bonds in the propanone group of 1-(Quinolin-8-yl)propan-1-one. Different rotations around these bonds lead to various conformers (rotational isomers), each with a distinct energy level. Computational methods can map the potential energy surface to identify the lowest-energy (most stable) conformer and the energy barriers between different conformations. This analysis is vital for understanding how the molecule's shape influences its interactions and reactivity.

Table 1: Representative Calculated Geometric Parameters for a Quinoline Derivative Moiety. Note: The following data is illustrative of the parameters that would be calculated for 1-(Quinolin-8-yl)propan-1-one, based on findings for similar structures.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (in ring) | ~1.37 Å |

| Bond Length | C-C (ring-side chain) | ~1.49 Å |

| Bond Angle | C-C-C (side chain) | ~112° |

| Bond Angle | C-C=O | ~120° |

| Dihedral Angle | C(ring)-C(ring)-C-C | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity or reactivity towards electrophiles.

LUMO : This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity or reactivity towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive. scirp.orgschrodinger.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior: nih.govrsc.orgirjweb.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. irjweb.com

Table 2: Key Chemical Reactivity Descriptors Derived from FMO Analysis. Note: This table illustrates the concepts and is not based on specific calculated values for 1-(Quinolin-8-yl)propan-1-one.

| Descriptor | Formula | Significance |

| EHOMO | - | Electron-donating ability |

| ELUMO | - | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. acs.org It is used to identify sites prone to electrophilic and nucleophilic attack. The map uses a color scale to denote different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack (e.g., interaction with protons or metal ions).

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

For 1-(Quinolin-8-yl)propan-1-one, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom and the nitrogen atom of the quinoline ring, identifying them as the primary centers for electrophilic interactions. mdpi.com Positive potential (blue) would be expected around the hydrogen atoms.

Analysis of Non-Covalent Interactions (NCI) and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties onto this unique molecular surface, one can gain a deep understanding of how molecules pack in the solid state.

The analysis generates several key plots:

dnorm Surface : This surface maps the normalized contact distance, highlighting regions of intermolecular contact. Short contacts (strong interactions like hydrogen bonds) appear as red spots, while longer contacts are blue, and contacts near the van der Waals separation are white. mdpi.com

This analysis is crucial for rationalizing the crystal structure and understanding the forces that govern its formation. nih.gov

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves to validate the accuracy of the theoretical model. scirp.org DFT methods can reliably calculate:

Vibrational Frequencies (FT-IR/Raman) : The calculated vibrational modes can be compared with experimental FT-IR and Raman spectra. researchgate.netmdpi.com A good agreement between the predicted and observed frequencies, often after applying a scaling factor, confirms that the optimized geometry represents the actual molecular structure. scirp.org For 1-(Quinolin-8-yl)propan-1-one, characteristic peaks such as the C=O stretch of the ketone and C=N/C=C stretching modes of the quinoline ring would be of primary interest. nih.gov

NMR Chemical Shifts : The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Comparing these theoretical shifts with experimental data provides further confirmation of the molecular structure and electronic environment of the nuclei. nih.gov

Strong correlation between theoretical and experimental spectra enhances confidence in all other computed properties, such as electronic structure and reactivity descriptors. researchgate.net

Thermodynamic Parameters and Energetic Behavior Calculations

DFT calculations can also be used to predict key thermodynamic properties of a molecule at different temperatures. nih.govresearchgate.netsemanticscholar.org These parameters are derived from the calculated vibrational frequencies and are essential for understanding the molecule's stability and energetic behavior.

Key calculated thermodynamic parameters include:

Zero-point vibrational energy (ZPVE)

Thermal energy (E)

Heat capacity at constant volume (Cv)

Entropy (S)

Enthalpy (H) and Gibbs Free Energy (G)

These values help in predicting the spontaneity of reactions and understanding the stability of the molecule under various thermal conditions.

Table 3: Illustrative Thermodynamic Parameters. Note: This table shows the types of thermodynamic data that can be generated through computational analysis.

| Parameter | Description |

| Zero-Point Vibrational Energy | The lowest possible energy a molecule can possess. |

| Enthalpy (H) | Total heat content of the system. |

| Entropy (S) | Measure of the disorder or randomness of the system. |

| Gibbs Free Energy (G) | Indicates the spontaneity of a process. |

| Heat Capacity (Cv) | Amount of heat required to raise the temperature by one degree. |

Molecular Dynamics Simulations for Intermolecular Interactions

While specific molecular dynamics (MD) simulations focusing exclusively on 1-(quinolin-8-yl)propan-1-one are not extensively documented in publicly available literature, computational studies on analogous structures, particularly quinoline and other aryl ketones, provide significant insights into the probable intermolecular interactions that govern the compound's behavior in a condensed phase. These simulations are crucial for understanding how individual molecules of 1-(quinolin-8-yl)propan-1-one would interact with each other, influencing its physical properties.

MD simulations of liquid quinoline have been performed to understand its behavior at various temperatures. These studies utilize intermolecular potentials that combine Lennard-Jones and electrostatic Coulomb interaction sites to model the forces between molecules. The results from these simulations indicate that the structure of liquid quinoline evolves smoothly with temperature changes. The analysis of radial distribution functions shows a consistent evolution in the arrangement of molecules with temperature. Furthermore, the formation of various types of "first-neighbor dimers" has been identified, and their populations change monotonously with temperature. This suggests that the dynamic and structural properties of quinoline are closely linked to the evolution of these dimer populations at a microscopic level.

Computational investigations into aryl ketones have shed light on the nature of aryl-aryl interactions. These studies have successfully developed non-bonded potentials for these interactions by analyzing the crystal structures of small aromatic molecules. These potentials, which are based on atom-centered interactions, accurately reproduce experimental data when combined with coulombic energies calculated from point atomic charges. Such findings are instrumental in predicting crystal geometries and sublimation energies for related molecules, including poly(aryl ether ketones).

In the context of 1-(quinolin-8-yl)propan-1-one, the quinoline moiety is expected to be a primary site for intermolecular interactions. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a significant factor in its interaction with other molecules, including other 1-(quinolin-8-yl)propan-1-one molecules or solvent molecules. The aromatic rings of the quinoline structure are also prone to engage in π-π stacking interactions, which are crucial for the self-assembly and stabilization of molecular structures.

Molecular dynamics simulations performed on other quinoline derivatives have underscored the importance of hydrogen bonding in their interactions. For instance, studies on quinoline derivatives as potential protease inhibitors have revealed that intermolecular hydrogen bonds between the ligand and protein residues are critical for the stability of the complex. These findings highlight the capacity of the quinoline structure to form strong, directional interactions.

A summary of the likely intermolecular interactions for 1-(quinolin-8-yl)propan-1-one, based on computational studies of its constituent functional groups, is presented in the table below.

| Interaction Type | Contributing Functional Group(s) | Description |

| Hydrogen Bonding | Quinoline Nitrogen, Carbonyl Oxygen | The nitrogen atom in the quinoline ring and the oxygen atom of the propan-1-one group can act as hydrogen bond acceptors. |

| π-π Stacking | Quinoline Aromatic Rings | The planar aromatic rings of the quinoline moiety can stack on top of each other, contributing to the stability of aggregates. |

| Dipole-Dipole Interactions | Carbonyl Group | The polar C=O bond in the propan-1-one side chain creates a dipole moment, leading to electrostatic interactions between molecules. |

| Van der Waals Forces | Entire Molecule | London dispersion forces and other non-specific interactions contribute to the overall intermolecular attractions. |

Coordination Chemistry and Metal Complexation of Quinolin 8 Yl Propanone Ligands

Ligand Design Principles and Coordination Modes of Quinoline-8-yl Derivatives

Quinoline-8-yl derivatives are classic examples of bidentate chelating ligands, a principle that is fundamental to their design. The nitrogen atom of the quinoline (B57606) ring and a donor atom from a substituent at the 8-position form a stable five- or six-membered chelate ring upon coordination to a metal ion. In the case of 1-(Quinolin-8-yl)propan-1-one, the key donor atoms are the quinoline nitrogen (N) and the carbonyl oxygen (O) of the propanone group. This N,O-bidentate coordination is the predominant mode of binding.

The formation of a stable chelate ring is a primary driver for the complexation of these ligands with metal ions. The geometry of the resulting complex is influenced by the preferred coordination number of the metal ion and the steric and electronic properties of the ligand. For instance, with transition metals that favor octahedral geometry, a 1:2 or 1:3 metal-to-ligand ratio is often observed, leading to complexes of the type [M(L)₂] or [M(L)₃]. In such structures, the two or three bidentate ligands occupy the coordination sphere of the metal. For metals that prefer a square planar geometry, such as Cu(II) in some instances, a 1:2 metal-to-ligand ratio is also common.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(Quinolin-8-yl)propan-1-one typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents include ethanol, methanol, and acetonitrile. The reaction is generally carried out by mixing stoichiometric amounts of the ligand and the metal salt, followed by heating under reflux to facilitate the complexation. The resulting metal complexes often precipitate from the solution upon cooling or after partial removal of the solvent.

Characterization of these newly synthesized complexes is performed using a variety of spectroscopic and analytical techniques:

Elemental Analysis: This technique is used to determine the empirical formula of the complex and to confirm the metal-to-ligand stoichiometry.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the C=N bond in the quinoline ring and the C=O bond of the propanone group are expected to shift, typically to lower wavenumbers, indicating their involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions within the molecule. The formation of a metal complex can lead to the appearance of new absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, as well as shifts in the intra-ligand π-π* and n-π* transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites are expected to change upon complexation.

| Technique | Purpose | Expected Observations for 1-(Quinolin-8-yl)propan-1-one Complexes |

| Elemental Analysis | Determine empirical formula and stoichiometry | Confirms the ratio of metal to ligand in the complex. |

| IR Spectroscopy | Confirm coordination sites | Shift of C=N and C=O stretching frequencies to lower wavenumbers. |

| UV-Vis Spectroscopy | Investigate electronic transitions | Appearance of new charge-transfer bands and shifts in intra-ligand transitions. |

| NMR Spectroscopy | Elucidate solution structure (for diamagnetic complexes) | Changes in chemical shifts of protons and carbons near the N and O donor atoms. |

Structural Elucidation of Metal-Quinoline Complexes via X-ray Crystallography

In a hypothetical octahedral complex with a divalent metal ion (M²⁺), such as [M(1-(Quinolin-8-yl)propan-1-one)₂Cl₂], the two quinolin-8-yl-propanone ligands would each chelate the metal ion, with the two chloride ions occupying the remaining coordination sites. The quinoline nitrogen and the carbonyl oxygen would bind to the metal, forming a stable chelate ring. The bond lengths between the metal and the donor atoms (M-N and M-O) are indicative of the strength of the coordination bond.

Below is a table of expected crystallographic parameters for a representative metal complex of 1-(Quinolin-8-yl)propan-1-one, based on data from similar structures.

| Parameter | Expected Value |

| Coordination Geometry | Distorted Octahedral or Square Planar |

| M-N Bond Length | 2.0 - 2.2 Å |

| M-O Bond Length | 1.9 - 2.1 Å |

| N-M-O Bite Angle | 80 - 90° |

Electronic Properties and Spectroscopic Signatures of Coordination Compounds

The electronic properties of 1-(Quinolin-8-yl)propan-1-one are significantly altered upon coordination to a metal ion. The UV-Vis absorption spectra of the free ligand are typically characterized by intense bands in the ultraviolet region, corresponding to π-π* and n-π* transitions within the quinoline ring and the carbonyl group.

Upon complexation, these absorption bands may undergo a bathochromic (red) or hypsochromic (blue) shift. More importantly, new absorption bands may appear in the visible region of the spectrum. These new bands are often attributed to charge-transfer transitions. For instance, a ligand-to-metal charge transfer (LMCT) band can arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital. In the case of transition metal complexes with d-electrons, weaker d-d transitions may also be observed.

The table below summarizes the typical electronic transitions observed in metal complexes of quinoline derivatives.

| Transition Type | Wavelength Range (nm) | Description |

| Intra-ligand (π-π) | < 350 | Electronic transitions within the aromatic system of the quinoline ligand. |

| Intra-ligand (n-π) | 350 - 400 | Electronic transition involving non-bonding electrons on the oxygen or nitrogen atoms. |

| Charge Transfer (LMCT/MLCT) | 400 - 600 | Electron transfer between ligand and metal orbitals. |

| d-d Transitions | > 500 | Electronic transitions between d-orbitals of the metal ion (for transition metals). |

Role of Metal Chelation in Modulating Ligand Properties

Metal chelation plays a crucial role in modulating the chemical, physical, and biological properties of quinoline-based ligands. The formation of a rigid chelate ring can lead to an enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). This effect is often observed in 8-hydroxyquinoline (B1678124) derivatives and is attributed to the increased rigidity of the molecule upon metal binding, which reduces non-radiative decay pathways. smolecule.com

Furthermore, the coordination of a metal ion can influence the reactivity of the ligand. The electron density at the donor atoms is altered upon coordination, which can affect the susceptibility of the ligand to nucleophilic or electrophilic attack. The redox potential of the metal ion can also be tuned by the electronic properties of the ligand.

In the context of biological applications, the chelation of metal ions is often linked to the antimicrobial and anticancer activities of quinoline derivatives. It is proposed that the metal complexes can have enhanced lipophilicity, allowing for better penetration of cell membranes. Once inside the cell, the complex can interfere with essential biological processes by binding to biomolecules or by generating reactive oxygen species. arabjchem.org The nature of both the ligand and the metal ion are critical in determining the pharmacological activities of the resulting metal complexes. nih.gov

Catalytic Applications and Mechanistic Insights of 1 Quinolin 8 Yl Propan 1 One Systems

Quinoline-Directed Catalysis in Organic Reactions

The nitrogen atom in the quinoline (B57606) ring of 1-(Quinolin-8-yl)propan-1-one can act as a coordinating site for a metal catalyst, bringing the catalytic center in close proximity to specific C-H bonds. This directed approach enables high levels of regioselectivity in various organic transformations.

Palladium-Catalyzed Transformations and C-H Activation

Palladium catalysis is a cornerstone of modern organic synthesis, and the use of directing groups has significantly expanded its scope. In the context of 1-(Quinolin-8-yl)propan-1-one , the quinoline moiety is expected to direct palladium to activate C-H bonds at the C-7 position of the quinoline ring or, if applicable, at a suitable position on a substrate attached to the propanone group.

The general mechanism for such a transformation involves the coordination of the quinoline nitrogen to the palladium center, followed by the formation of a palladacycle intermediate through C-H activation. This intermediate can then react with a variety of coupling partners to form new carbon-carbon or carbon-heteroatom bonds. While specific studies on 1-(Quinolin-8-yl)propan-1-one are limited, extensive research on other 8-substituted quinolines provides a strong basis for predicting its reactivity. For instance, 8-aminoquinoline (B160924) has been widely used as a bidentate directing group for the palladium-catalyzed arylation of unactivated β C(sp³)–H bonds of alkyl carboxamides. nih.gov Similarly, it is plausible that 1-(Quinolin-8-yl)propan-1-one could direct the functionalization of C-H bonds within its own structure or in other molecules.

| Catalyst System | Substrate Scope (Analogous Systems) | Transformation | Potential Application for 1-(Quinolin-8-yl)propan-1-one |

| Pd(OAc)₂ / Ligand | N-aryl alkylamides | γ-C(sp³)-H Olefination | Intramolecular cyclization or intermolecular functionalization |

| Pd(OAc)₂ / Oxidant | 8-Methylquinoline | C(sp³)-H Acetoxylation | Functionalization of the propanone side chain |

| Pd(OAc)₂ / Aryl Halide | N-(quinolin-8-yl)ferrocenecarboxamide | C-H Arylation | Arylation at the C-7 position of the quinoline ring |

This table presents data from analogous systems to illustrate the potential catalytic applications of 1-(Quinolin-8-yl)propan-1-one.

Heterogeneous Catalysis with Quinoline-Derived Systems

The immobilization of homogeneous catalysts onto solid supports offers significant advantages, including ease of separation, catalyst recycling, and improved stability. Quinoline derivatives can be incorporated into heterogeneous catalysts, for instance, by anchoring them to polymers or inorganic materials like silica. Recent developments have focused on the use of heterogeneous catalysts for the synthesis of quinolines themselves, often employing solid acid catalysts like zeolites. mdpi.com

For a system involving 1-(Quinolin-8-yl)propan-1-one , one could envision its immobilization on a solid support to create a recyclable catalyst for C-H activation or other transformations. The robust nature of the quinoline core makes it a suitable candidate for such applications. The development of heterogeneous catalysts for the direct C-H functionalization of quinoxalin-2(1H)-ones highlights the growing interest in applying these principles to related heterocyclic systems. mdpi.com

Exploration of Catalytic Mechanisms and Reaction Kinetics

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For quinoline-directed, palladium-catalyzed C-H activation, a key mechanistic question revolves around the nature of the C-H cleavage step. This step is often the rate-determining step of the catalytic cycle.

Kinetic studies, including reaction order determination and kinetic isotope effect (KIE) measurements, are invaluable tools for elucidating these mechanisms. For related quinoline systems, a significant KIE is often observed, indicating that the C-H bond is broken in the turnover-limiting step. Computational studies, such as Density Functional Theory (DFT) calculations, can provide further insights into the energetics of different mechanistic pathways and the structures of key intermediates. While specific kinetic data for reactions involving 1-(Quinolin-8-yl)propan-1-one is not yet available, the well-documented mechanisms for other quinoline-directed reactions provide a solid framework for what to expect.

Influence of Ligand Architecture on Catalytic Performance and Selectivity

The structure of the directing group plays a critical role in determining the efficiency and selectivity of a catalytic reaction. In the case of 1-(Quinolin-8-yl)propan-1-one , the propanone group at the 8-position of the quinoline ring is a key architectural feature. The size and conformation of this group can influence the geometry of the metal complex and the accessibility of the C-H bonds to be activated.

Modifications to the quinoline backbone or the substituent at the 8-position can have a profound impact on catalytic performance. For instance, in the context of enantioselective C-H functionalization, the introduction of chiral elements into the directing group is a common strategy. While the propanone group in 1-(Quinolin-8-yl)propan-1-one is achiral, its presence will undoubtedly influence the steric environment around the metal center, which in turn can affect the regioselectivity of the reaction. Studies on C5-substituted 8-aminoquinoline auxiliaries have demonstrated that even seemingly minor changes to the quinoline structure can lead to significant improvements in enantioselectivity in palladium-catalyzed C(sp³)-H functionalization. nih.gov

Emerging Applications in Specific Catalytic Processes (e.g., Polymerization, Oxidation)

The versatility of quinoline-based systems extends beyond traditional cross-coupling reactions. There is growing interest in their application in other catalytic processes, such as polymerization and oxidation.

In the field of polymerization, complexes of transition metals with quinoline-containing ligands have been investigated as catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone. missouri.edufigshare.com For example, chloroyttrium complexes with 2-(1-(arylimino)alkyl)quinolin-8-olate ligands have shown high efficiency in this process. missouri.edufigshare.com It is conceivable that complexes of 1-(Quinolin-8-yl)propan-1-one with suitable metals could also exhibit catalytic activity in polymerization reactions.

Regarding oxidation catalysis, quinoline derivatives can direct the oxidation of C-H bonds. For instance, the clean catalytic oxidation of 8-hydroxyquinoline (B1678124) to quinoline-5,8-dione has been achieved using silica-supported iron tetrasulfophthalocyanine catalysts. rsc.org Furthermore, iron-catalyzed, visible-light-driven decarboxylations have been used for quinoline hydroxyalkylations. mdpi.com These examples suggest that the 1-(Quinolin-8-yl)propan-1-one system could potentially be employed in directed oxidation reactions, leveraging the coordinating ability of the quinoline nitrogen to deliver an oxidizing agent to a specific site.

| Catalytic Process | Catalyst System (Analogous) | Monomer/Substrate (Analogous) | Product (Analogous) | Potential Relevance for 1-(Quinolin-8-yl)propan-1-one |

| Polymerization | Chloroyttrium 2-(1-(arylimino)alkyl)quinolin-8-olate complexes | ε-Caprolactone | Polycaprolactone | As a ligand in polymerization catalysts |

| Oxidation | FePcS–SiO₂ | 8-Hydroxyquinoline | Quinoline-5,8-dione | Directing group for selective oxidation |

| Hydroxyalkylation | Iron(III) chloride–phenanthroline complex | Quinoline and propionic acid | 1-Quinolin-4-yl-ethanol | Directing group in photocatalytic reactions |

This table presents data from analogous systems to illustrate the potential emerging applications of 1-(Quinolin-8-yl)propan-1-one.

Mechanistic Studies of Biological Activity

Molecular Targets and Signaling Pathways Modulation by Quinoline-Derived Compounds

The quinoline (B57606) ring is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. researchgate.net These activities stem from the ability of the quinoline scaffold and its derivatives to interact with various molecular targets, thereby modulating critical signaling pathways involved in cellular regulation.

Quinoline derivatives have been extensively investigated as inhibitors of several key enzymes crucial for cell proliferation and survival. nih.gov

Tyrosine Kinases: These enzymes are critical components of signaling pathways that control cell growth, differentiation, and metabolism. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers. nih.govcornell.edu Certain quinoline-based compounds function as tyrosine kinase inhibitors (TKIs) by competing with ATP for the binding site on the enzyme, which blocks the downstream signaling cascades that promote cell proliferation. nih.govnih.gov The quinoline scaffold is a key pharmacophore in the structure of the approved TKI, bosutinib. nih.gov

Topoisomerases: These are essential enzymes that manage the topological state of DNA during replication and transcription. wikipedia.org Topoisomerase inhibitors interfere with this process, leading to DNA damage and ultimately triggering cell death. wikipedia.orgnih.gov Quinoline alkaloids, notably camptothecin (B557342) and its derivatives, are well-known topoisomerase I inhibitors. nih.gov They stabilize the transient complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strand and results in lethal double-strand breaks. wikipedia.org While camptothecins are the most recognized quinoline-based topoisomerase inhibitors, other non-camptothecin derivatives like the indenoisoquinolines have also been developed to trap topoisomerase I-DNA cleavage complexes. nih.gov

Other Enzymes: The versatility of the quinoline scaffold allows it to target other enzymes as well. For instance, the small molecule 5-[(morpholin-4-yl)methyl]quinolin-8-ol has been identified as an inhibitor of UDP-glucose glycoprotein (B1211001) glucosyltransferase (UGGT), an enzyme involved in endoplasmic reticulum quality control. nih.gov

Table 1: Examples of Enzymes Inhibited by Quinoline-Derived Compounds

| Enzyme Class | Specific Enzyme Example | Type of Quinoline Derivative | Mechanism of Action |

|---|---|---|---|

| Tyrosine Kinases | BCR-ABL | Hybrids of Imatinib with Quinoline | Competitively binds to the ATP binding site, preventing substrate phosphorylation and inducing apoptosis. nih.gov |

| Topoisomerases | Topoisomerase I | Camptothecins, Indenoisoquinolines | Stabilizes the enzyme-DNA cleavage complex, preventing DNA re-ligation and causing cell death. wikipedia.orgnih.gov |

| Glycosyltransferases | UGGT | 5-[(morpholin-4-yl)methyl]quinolin-8-ol | Binds to a conserved surface motif, interfering with the glycoprotein folding quality control pathway. nih.gov |

Beyond intracellular enzymes, quinoline derivatives can also target cell surface receptors, modulating their function and affecting downstream signaling. G protein-coupled receptors (GPCRs), a large family of transmembrane receptors, are prominent targets.

For example, a series of 4-aminoquinoline (B48711) derivatives have been identified as potent and selective antagonists of the α2C-adrenoceptor, a subtype of adrenergic receptor. researchgate.net Antagonism of this receptor by these compounds blocks its normal signaling cascade. The interaction of these quinoline derivatives with the receptor is highly dependent on their specific substitution patterns, indicating a defined binding mode within the receptor pocket. researchgate.net Another example includes leukotriene receptor antagonists like Montelukast, which contains a quinoline moiety and works by blocking the action of leukotriene D4, leading to decreased inflammation and relaxation of smooth muscle. wikipedia.org

Modulation of such receptors can have profound effects on cellular physiology, influencing everything from neurotransmission to inflammatory responses. researchgate.netwikipedia.org

Cellular Processes Disruption (e.g., Apoptosis Induction, Cell Cycle Arrest, Angiogenesis, Cell Migration)

The inhibition of key enzymes and modulation of receptor signaling by quinoline derivatives ultimately manifest as the disruption of fundamental cellular processes.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. researchgate.net Many quinoline-based compounds exert their therapeutic effects, particularly in cancer, by inducing apoptosis. For instance, the quinoline derivative 4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (MPSQ) has been shown to induce a dose-dependent inhibitory effect on the proliferation of cancer cells by triggering apoptosis. researchgate.net Similarly, 8-quinolinecarboxaldehyde (B1295770) selenosemicarbazone was found to induce a strong, concentration-dependent apoptotic response in leukemia cells. researchgate.net The induction of apoptosis by quinoline compounds can be mediated through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades. researchgate.netnih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Disruption of this cycle can halt cell proliferation. Certain quinoline derivatives have been shown to cause cell cycle arrest at specific phases. For example, MPSQ was found to arrest colon adenocarcinoma cells in the G2/M phase of the cell cycle. researchgate.net This arrest is often associated with the modulation of key regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins. nih.govmdpi.com For instance, some isoquinolin-1(2H)-one derivatives, which share a bicyclic nitrogen-containing scaffold with quinolines, induce G2 phase arrest by suppressing the expression of the CDK1 protein. nih.gov

Angiogenesis and Cell Migration: The formation of new blood vessels (angiogenesis) and the movement of cells (migration) are vital for tumor growth and metastasis. Natural quinones have been demonstrated to inhibit cell migration in pancreatic cancer cell lines, suggesting that related quinoline structures may possess similar capabilities. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are vital for understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, these studies help to identify the key structural features necessary for interaction with specific biological targets.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the quinoline scaffold, SAR studies have revealed several key features:

Position of Substituents: The placement of functional groups on the quinoline ring is critical. For a series of quinolin-8-yl-nicotinamides, moving the amide substituent from the 8-position to the 6- or 5-position resulted in a dramatic loss of cytotoxic activity, indicating the 8-position is crucial for the desired biological effect. nih.gov In contrast, for α2C-adrenoceptor antagonists, a substituent in the 3-position of the quinoline ring was found to be an absolute requirement for activity. researchgate.net

Nature of Substituents: The type of functional group also plays a defining role. A review of quinoline derivatives with anticancer activity noted that an aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 often play an important role in the compound's potency. nih.gov

The Quinoline Core as a Scaffold: The heterocyclic nitrogen-containing skeleton of the quinoline itself is fundamental for biological activity, providing a rigid framework upon which various substituents can be placed to fine-tune interactions with a biological target. researchgate.net

Table 2: Influence of Substituent Position on Quinoline Derivative Activity

| Quinoline Derivative Class | Target/Activity | Critical Substituent Position | Effect of Alteration |

|---|---|---|---|

| Quinolin-8-yl-nicotinamides | Cytotoxicity in cancer cells | 8-position (amide linkage) | Moving linkage to 5- or 6-position leads to dramatic loss of activity. nih.gov |

| 4-Aminoquinolines | α2C-adrenoceptor antagonism | 3-position | Absence of a substituent at this position abolishes antagonist potency. researchgate.net |

| General Anticancer Quinolines | Cytotoxicity | 4-position (aniline group) | Aniline group at C-4 is often important for optimal activity. nih.gov |

By synthesizing and testing a series of related analogues, researchers can infer mechanistic details. For instance, in the development of quinoxaline (B1680401) and quinoline analogs designed to inhibit NFκB activation, screening a library of 55 related compounds allowed researchers to identify specific structural modifications that either enhanced or diminished activity. nih.gov This comparative approach helps to map the binding pocket of the target and understand the forces (e.g., hydrogen bonding, hydrophobic interactions) that govern the drug-target interaction.

Similarly, comparing the activity of a simple quinoline core with its substituted derivatives can elucidate the role of specific functional groups. If adding a hydroxyl group enhances activity, it might suggest the formation of a critical hydrogen bond with the target enzyme or receptor. Conversely, adding a bulky group that diminishes activity could indicate steric hindrance within the binding site. This systematic modification and comparative testing of quinoline analogues is a cornerstone for elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents. nih.gov

Supramolecular Chemistry and Self Assembly of 1 Quinolin 8 Yl Propan 1 One Derivatives

Design and Synthesis of Supramolecular Building Blocks

The rational design and synthesis of molecular building blocks are fundamental to the development of novel supramolecular architectures. For derivatives of 1-(Quinolin-8-yl)propan-1-one, synthetic strategies are often tailored to introduce specific functionalities that can direct their self-assembly into predictable and well-defined structures. The quinoline (B57606) scaffold itself is a key component, offering a rigid and planar aromatic system that can be readily modified.

A common and effective method for the synthesis of quinoline derivatives is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For instance, a derivative, 1-(4-phenylquinolin-2-yl)propan-1-one, has been synthesized via a solvent-free Friedländer quinoline synthesis utilizing poly(phosphoric acid) as a catalyst researchgate.net. This approach highlights a methodology that can be adapted for the synthesis of 1-(Quinolin-8-yl)propan-1-one and its derivatives by selecting the appropriate 2-aminoaryl ketone and a carbonyl compound with a reactive methylene (B1212753) group.

Further functionalization of the quinoline ring or the propanone side chain can be achieved through various organic reactions. These modifications are crucial for introducing recognition sites or directing groups that will guide the self-assembly process. For example, the introduction of hydrogen bond donors and acceptors, or the modification of the electronic properties of the aromatic system, can significantly influence the final supramolecular structure. The modular nature of these synthetic approaches allows for the creation of a library of 1-(Quinolin-8-yl)propan-1-one derivatives, each with tailored properties for specific supramolecular applications.

| Synthetic Method | Description | Key Features | Reference |

|---|---|---|---|

| Friedländer Annulation | Condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. | Versatile for producing substituted quinolines. Can be performed under solvent-free conditions. | researchgate.net |

| Skraup Synthesis | Reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. | A classic method for the synthesis of the quinoline core. | iipseries.org |

| Combes Synthesis | Condensation of an arylamine with a β-diketone followed by acid-catalyzed cyclization. | Effective for the synthesis of 2,4-disubstituted quinolines. | iipseries.org |

| Post-Synthetic Modification | Functionalization of a pre-formed quinoline ring. | Allows for the introduction of a wide range of functional groups to tune supramolecular interactions. | mdpi.com |

Non-Covalent Interactions in Directing Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of 1-(Quinolin-8-yl)propan-1-one derivatives into ordered supramolecular structures is dictated by a subtle interplay of various non-covalent interactions. The chemical structure of this compound, featuring a quinoline ring system and a propanone group, provides multiple sites for such interactions.

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. While 1-(Quinolin-8-yl)propan-1-one itself does not possess a strong hydrogen bond donor, derivatives can be synthesized to include moieties capable of hydrogen bonding, such as hydroxyl or amino groups. In the solid state, even weaker C—H···O and C—H···N interactions can play a significant role in the crystal packing. For example, in the crystal structure of a related compound, N-(Quinolin-8-yl)quinoline-2-carboxamide, intramolecular N—H···N and C—H···O hydrogen bonds are observed, which stabilize the molecular conformation nih.govnih.gov.

π-π Stacking: The planar aromatic quinoline ring is highly conducive to π-π stacking interactions. These interactions are a result of the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the crystal structure of N-(Quinolin-8-yl)quinoline-2-carboxamide, weak intermolecular π–π interactions are present, with a centroid–centroid distance of 3.7351 (14) Å nih.govnih.gov. The extent and geometry of π-π stacking can be influenced by the substituents on the quinoline ring, which can modulate the electron density of the aromatic system.

| Interaction Type | Description | Structural Moiety Involved | Typical Energy (kJ/mol) |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Quinoline nitrogen (acceptor), C-H groups (weak donors), introduced functional groups (e.g., -OH, -NH2). | 5 - 30 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Quinoline ring system. | 0 - 50 |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Propanone carbonyl group. | 5 - 20 |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire molecule. | < 5 |

Crystal Engineering and Formation of Ordered Architectures

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by controlling the intermolecular interactions. For 1-(Quinolin-8-yl)propan-1-one and its derivatives, crystal engineering principles can be applied to guide their self-assembly into well-defined, ordered architectures such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

The formation of these ordered structures is a direct consequence of the non-covalent interactions discussed in the previous section. By strategically modifying the chemical structure of the building block, it is possible to favor certain interactions over others and thus control the dimensionality and topology of the resulting supramolecular assembly. For example, the introduction of functional groups capable of forming strong and directional hydrogen bonds can lead to the formation of robust and predictable networks.

The crystal structure of a related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, has been determined by X-ray diffraction, revealing the packing of the molecules in the solid state researchgate.net. Although this is a different isomer, the analysis of its crystal structure provides valuable insights into the types of intermolecular contacts that can be expected for quinoline derivatives. The planarity of the quinoline ring and the potential for various weak noncovalent interactions such as C–H···O, C–H···π, and π···π interactions are key factors in determining the crystal packing pharmaguideline.com.

The study of polymorphism, the ability of a compound to crystallize in more than one crystal structure, is also an important aspect of the crystal engineering of quinoline derivatives. Different polymorphs can exhibit distinct physical properties, and controlling the crystallization conditions is therefore crucial for obtaining the desired solid-state form.

Host-Guest Recognition and Complexation Studies

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that is complementary in size and shape. Quinoline derivatives, including those of 1-(Quinolin-8-yl)propan-1-one, can participate in host-guest interactions, acting as either the host or the guest.

As a guest, the quinoline moiety can be encapsulated within the cavity of a larger host molecule. For instance, it has been shown that quinolinium salts can be encapsulated by oligo(ethylene glycol) (OEG) or poly(ethylene glycol) (PEG) molecules through supramolecular interactions nih.govresearchgate.net. This encapsulation can influence the reactivity of the quinoline derivative, as demonstrated in the solvent-regulated asymmetric hydrogenation of quinolines nih.govresearchgate.net. The ability of quinolines to act as π-donors also allows them to form electron donor-acceptor complexes with suitable electron-accepting host molecules nih.gov.

Conversely, derivatives of 1-(Quinolin-8-yl)propan-1-one can be designed to act as hosts for other molecules or ions. The quinoline nitrogen and the carbonyl oxygen of the propanone group can act as binding sites for metal ions, forming coordination complexes. Furthermore, by incorporating the 1-(quinolin-8-yl)propan-1-one unit into a larger macrocyclic or cage-like structure, a host molecule with a well-defined cavity can be created. The recognition of a specific guest by such a host would be governed by a combination of factors, including size and shape complementarity, as well as favorable intermolecular interactions such as hydrogen bonding and π-π stacking within the host-guest complex. The development of such systems has potential applications in sensing, catalysis, and drug delivery.

Advanced Applications in Chemical Sciences

Role in the Development of Research Probes and Chemical Tools

The quinoline (B57606) scaffold is a well-established fluorophore and a metal-coordinating ligand, making its derivatives prime candidates for the development of research probes and chemical tools. While direct applications of 1-(Quinolin-8-yl)propan-1-one in this area are not extensively documented, the known properties of related 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924), provide a strong basis for its potential in creating fluorescent sensors and chelating agents.

The nitrogen atom of the quinoline ring and the oxygen atom of the propanone group in 1-(Quinolin-8-yl)propan-1-one can act as a bidentate chelating system for various metal ions. This chelation can lead to significant changes in the photophysical properties of the molecule, such as fluorescence enhancement or quenching, forming the basis for its use as a fluorescent probe. nih.gov Derivatives of 8-aminoquinoline, for instance, are known to form highly fluorescent complexes with metal ions like Zn²⁺. nih.gov The chelating ability of 8-hydroxyquinoline and its derivatives is also well-documented, with applications in detecting metal imbalances that are associated with various diseases. dovepress.comnih.govresearchgate.net

The development of fluorescent probes often involves the strategic modification of a core fluorophore to introduce selectivity and sensitivity towards a specific analyte. mdpi.commdpi.com The propanone side chain of 1-(Quinolin-8-yl)propan-1-one offers a site for further chemical modification, allowing for the attachment of different functional groups to tune its chelating properties and enhance its selectivity for target ions or molecules. This adaptability makes it a promising platform for designing custom chemical tools for various research applications.

Table 1: Comparison of Related Quinoline-Based Fluorescent Probes

| Compound Family | Target Analyte(s) | Sensing Mechanism | Reference |

| 8-Aminoquinoline Derivatives | Zn²⁺ | Chelation-induced fluorescence enhancement | nih.gov |

| 8-Hydroxyquinoline Derivatives | Cu²⁺, Zn²⁺, Fe³⁺ | Chelation and modulation of metal-induced oxidative stress | dovepress.comnih.gov |

| 1,8-Naphthalimide Derivatives | Various metal ions | Photoinduced electron transfer (PET), Intramolecular charge transfer (ICT) | mdpi.commdpi.com |

Integration into Functional Supramolecular Systems

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. The ability of the quinoline moiety to participate in π-π stacking and the chelating nature of the 8-substituted quinoline framework make 1-(Quinolin-8-yl)propan-1-one an attractive building block for the construction of functional supramolecular systems.

Coordination with metal ions is a powerful strategy for directing the self-assembly of molecules into well-defined supramolecular architectures. nih.govyoutube.com The bidentate N,O-chelation site in 1-(Quinolin-8-yl)propan-1-one can be exploited to form coordination polymers and discrete metallosupramolecular assemblies. core.ac.ukresearchgate.net By selecting appropriate metal ions with specific coordination geometries, it is possible to control the dimensionality and topology of the resulting structures. These organized assemblies can exhibit interesting properties, such as porosity, catalysis, and stimuli-responsive behavior. nih.gov

The planar aromatic structure of the quinoline ring also facilitates its participation in π-π stacking interactions, which can further stabilize supramolecular assemblies and influence their electronic properties. The combination of metal coordination and π-π stacking can lead to the formation of robust and functional materials with potential applications in areas such as molecular recognition, sensing, and electronics.

Synthetic Utility as Versatile Intermediates for Complex Molecule Synthesis

The chemical reactivity of both the quinoline core and the propanone side chain in 1-(Quinolin-8-yl)propan-1-one makes it a versatile intermediate for the synthesis of more complex molecules. The quinoline ring system is a common scaffold in a vast number of natural products and pharmacologically active substances. nih.govacs.orgacs.org

Various synthetic methodologies have been developed for the construction of the quinoline skeleton, with the Friedländer synthesis being a prominent and effective protocol. nih.gov This method involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. nih.govacs.org The synthesis of the related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, has been achieved through a solvent-free Friedländer synthesis. nih.govacs.org

The ketone functionality in the propanone side chain of 1-(Quinolin-8-yl)propan-1-one is a key site for a wide range of chemical transformations. It can undergo nucleophilic addition, condensation, and reduction reactions, providing access to a diverse array of derivatives. researchgate.netmdpi.com For instance, reactions with hydrazines can lead to the formation of hydrazones, which can be further cyclized to generate other heterocyclic systems. researchgate.net Reduction of the ketone would yield the corresponding alcohol, introducing a new functional group and a chiral center.

This dual reactivity allows for the use of 1-(Quinolin-8-yl)propan-1-one as a scaffold to build more elaborate molecular structures. It can serve as a starting point for the synthesis of novel ligands with tailored properties for coordination chemistry or as a key intermediate in the total synthesis of complex natural products and pharmaceutical agents. mdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Quinolin-8-yl)propan-1-one with high purity?

Answer:

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

Quinoline functionalization : React quinoline-8-carboxylic acid derivatives with propanoyl chloride under anhydrous conditions, using Lewis acids (e.g., AlCl₃) as catalysts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures ensures purity.

Validation : Confirm purity via HPLC (≥95% purity threshold) and melting point analysis.

Key Considerations : Optimize reaction temperature (60–80°C) to minimize side products like over-acylated derivatives.

Advanced: How can contradictions in reported spectroscopic data for 1-(Quinolin-8-yl)propan-1-one be systematically resolved?

Answer:

Contradictions often arise from solvent effects, impurities, or instrumentation variability. Address discrepancies using:

Cross-validation : Compare NMR (¹H/¹³C), IR, and mass spectrometry data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts .

Computational alignment : Use DFT calculations (e.g., B3LYP/6-31G*) to predict spectroscopic profiles and match experimental data .

Error analysis : Quantify signal-to-noise ratios and integration errors in NMR spectra to assess data reliability.